molecular formula C6H10N2O B3393528 (R)-7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 328405-11-4

(R)-7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No.: B3393528
CAS No.: 328405-11-4
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-BYPYZUCNSA-N
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Description

®-7-Amino-5-azaspiro[24]heptan-4-one is a spirocyclic compound featuring a unique structure that includes both an amino group and a spiro-fused azaspiroheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Amino-5-azaspiro[2.4]heptan-4-one typically involves the formation of the spirocyclic ring system followed by the introduction of the amino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for ®-7-Amino-5-azaspiro[2.4]heptan-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective reagents to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

®-7-Amino-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

®-7-Amino-5-azaspiro[2.4]heptan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-7-Amino-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: A related spirocyclic compound with similar structural features.

    5-Oxaspiro[2.4]heptan-6-one: Another spirocyclic compound with different functional groups.

Uniqueness

®-7-Amino-5-azaspiro[2.4]heptan-4-one is unique due to its specific combination of an amino group and a spiro-fused azaspiroheptane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7R)-7-amino-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H](CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 2
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 3
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 4
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 5
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 6
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one

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